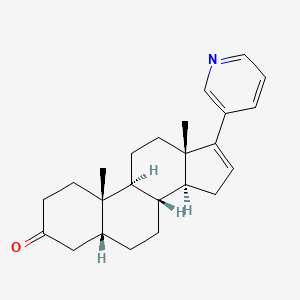
3-keto-5Beta-Abiraterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto-5Beta-Abiraterone involves multiple steps starting from abiraterone acetate. The process includes:
Hydrolysis of Abiraterone Acetate: Abiraterone acetate is hydrolyzed by esterases to form abiraterone.
Conversion to Δ4-Abiraterone: Abiraterone is then converted to Δ4-abiraterone by the enzyme 3Beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase.
Formation of this compound: Finally, Δ4-abiraterone is reduced by 5Alpha-reductase to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The use of specific catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-keto-5Beta-Abiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other metabolites.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
3-keto-5Beta-Abiraterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid metabolism and synthesis.
Biology: The compound is studied for its role in androgen metabolism and its effects on prostate cancer cells.
Medicine: It is investigated for its potential role in counteracting the effects of abiraterone acetate in prostate cancer treatment.
Industry: The compound is used in the development of new therapeutic agents targeting androgen pathways
Mechanism of Action
3-keto-5Beta-Abiraterone exerts its effects by interacting with androgen receptors and other enzymes involved in steroid metabolism. It is known to stimulate prostate cancer progression by enhancing androgen receptor signaling. The compound is formed from abiraterone acetate through a series of enzymatic reactions involving esterases, 3Beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase, and 5Alpha-reductase .
Comparison with Similar Compounds
Similar Compounds
Abiraterone Acetate: The parent compound used in prostate cancer treatment.
Δ4-Abiraterone: An intermediate in the metabolic pathway of abiraterone acetate.
Other Androgenic Steroids: Compounds with similar structures and biological activities.
Uniqueness
3-keto-5Beta-Abiraterone is unique due to its specific formation pathway and its role in counteracting the clinical effectiveness of abiraterone acetate. Its ability to stimulate prostate cancer progression makes it a compound of interest in the study of androgen metabolism and prostate cancer treatment .
Properties
Molecular Formula |
C24H31NO |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19+,21+,22+,23+,24-/m1/s1 |
InChI Key |
FKNZCFYWNHCQGE-IXSAPAIESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















